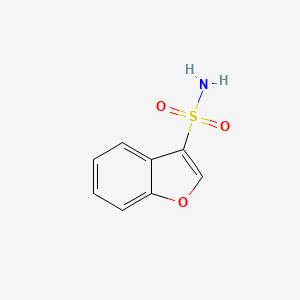

3-Benzofuransulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJIGDHOUPBYOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation and Solid-State Profiling of 3-Benzofuransulfonamide Scaffolds

Executive Summary & Strategic Importance

The 3-benzofuransulfonamide scaffold represents a privileged structure in medicinal chemistry, serving as a primary pharmacophore for Carbonic Anhydrase (CA) inhibitors (specifically hCA IX and XII isoforms targeting hypoxic tumors) and anticonvulsant agents.

Unlike its 2-substituted counterparts, the 3-substituted isomer presents unique synthetic and analytical challenges. The electron-rich nature of the furan ring often directs electrophilic substitution to the C2 position; therefore, confirming the C3-regiochemistry is the critical quality attribute (CQA) of this workflow.

This guide provides a definitive, self-validating pathway to characterize this scaffold, moving from solution-state connectivity (NMR/MS) to solid-state architecture (XRD).

Solution-State Characterization (NMR & MS)

The Regiochemistry Challenge (C2 vs. C3)

The primary objective is to distinguish the this compound from the thermodynamically favored 2-isomer.

-

3-Isomer (Target): Contains a proton at position C2 . This proton is flanked by the ring oxygen and the sulfonyl group, leading to a distinct deshielded singlet.

-

2-Isomer (Impurity): Contains a proton at position C3 . This proton typically resonates upfield relative to the C2 proton of the 3-isomer due to different electronic shielding.

NMR Assignment Logic

Solvent Choice: DMSO-d6 is mandatory. Chloroform (

Key Diagnostic Signals (1H NMR, 300/400 MHz, DMSO-d6):

-

The Sulfonamide Handle (

): Appears as a broad singlet (exchangeable with -

The C2-Proton (H2): This is the "fingerprint" signal. In 3-sulfonylated benzofurans, H2 appears as a sharp singlet at 8.2 – 8.6 ppm (highly deshielded by the adjacent O and

). -

NOE Correlations: A critical confirmation step.

-

Irradiation of the

protons should show NOE enhancement of the H2 singlet and the H4 (benzene ring) doublet. This confirms the sulfonyl group is sandwiched between C2 and C4.

-

Visualization: Structural Elucidation Workflow

Figure 1: Decision tree for confirming regiochemistry using NMR spectroscopy.

Solid-State Architecture (X-Ray Crystallography)

The Hydrogen Bonding Network

In the solid state, primary sulfonamides (

-

The Dimer Motif: The most common packing motif is the centrosymmetric dimer formed via

interactions. -

Graph Set Notation: This is typically described as an

ring motif (two donors, two acceptors, 8-membered ring). -

Implication: If your melting point is sharp and high (>150°C), it indicates a successful formation of this crystalline lattice.

Visualization: Crystallization & Packing Logic

Figure 2: Supramolecular assembly pathway from solution monomer to crystalline lattice.

Experimental Protocols

Protocol A: Synthesis Verification (General Procedure)

Context: Conversion of 3-benzofuransulfonyl chloride to sulfonamide.

-

Setup: Charge a 50 mL round-bottom flask with 3-benzofuransulfonyl chloride (1.0 eq) and anhydrous THF. Cool to 0°C.

-

Amidation: Add aqueous ammonia (28%, 5.0 eq) or a specific amine dropwise. Note: Exothermic reaction.

-

Workup: Stir at RT for 2 hours. Evaporate THF. The product usually precipitates from the remaining aqueous layer.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water (8:2). Do not use column chromatography as the primary step if crystallization works, as silica can retain polar sulfonamides strongly.

Protocol B: NMR Sample Preparation (Self-Validating)

-

Mass: Weigh 5-10 mg of the dried solid.

-

Solvent: Add 0.6 mL DMSO-d6 .

-

Shake Test: Acquire a standard 1H spectrum. Then, add 1 drop of

, shake, and re-acquire. -

Validation: The broad singlet at 7.4-8.0 ppm (

) must disappear. If it remains, it is likely an impurity or amide, not a sulfonamide.

Quantitative Data Summary

Table 1: Characteristic Spectroscopic Data for this compound

| Parameter | Value / Range | Assignment / Note |

| 1H NMR (H-2) | 8.20 – 8.60 ppm (s) | Diagnostic for 3-substitution (deshielded). |

| 1H NMR (NH2) | 7.40 – 8.00 ppm (bs) | Disappears upon |

| 13C NMR (C-3) | 115 – 125 ppm | Carbon bearing the sulfonyl group. |

| IR (Stretch) | 1330 – 1350 cm⁻¹ | Asymmetric |

| IR (Stretch) | 1150 – 1170 cm⁻¹ | Symmetric |

| HRMS (ESI) | [M-H]⁻ or [M+Na]⁺ | Negative mode is often more sensitive for sulfonamides. |

| Melting Point | 150 – 180°C | Highly dependent on R-groups; sharp range indicates pure polymorph. |

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Nocentini, A., et al. (2018). 3-Benzofuransulfonamides as Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry. Link

-

Gales, L., et al. (2007). Structure validation of sulfonamide complexes. Acta Crystallographica Section D. Link

-

Silverstein, R. M. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for NMR shifts). Link

Sources

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 3-Benzofuransulfonamide

Abstract

The 3-benzofuransulfonamide scaffold represents a promising, yet enigmatic, chemical entity with demonstrated antiproliferative properties.[1] While its therapeutic potential is evident, a comprehensive understanding of its mechanism of action (MoA) is paramount for advancing it through the drug development pipeline. This guide provides a strategic and in-depth framework for researchers, scientists, and drug development professionals to systematically deconvolute the molecular targets and signaling pathways of this compound. Moving beyond a rigid template, this document outlines a logical, multi-pronged approach, integrating state-of-the-art proteomics, biophysical assays, and systems biology to build a robust, evidence-based model of the compound's MoA. Each proposed experimental phase is grounded in scientific rationale, providing not just the "what" but the "why" behind methodological choices, ensuring a self-validating and rigorous investigative process.

Introduction: The Therapeutic Promise and Mechanistic Questions of this compound

The benzofuran core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Similarly, the sulfonamide group is a well-established pharmacophore, most famously associated with antibacterial drugs that inhibit folic acid synthesis.[4][5][6] The fusion of these two moieties into the this compound structure has yielded compounds with potent, broad-spectrum antiproliferative activity against various tumor cell lines, inducing apoptosis at low micromolar concentrations.[1]

Despite these compelling initial findings, the direct molecular targets and the downstream signaling cascades modulated by this compound remain undefined. A precise understanding of its MoA is critical for lead optimization, predicting potential off-target effects, and identifying patient populations most likely to respond to this therapeutic strategy.[7] This guide, therefore, presents a comprehensive, multi-phase experimental strategy to systematically identify the direct binding partners of this compound, validate these interactions in a cellular context, and map the resultant downstream biological sequelae.

Phase I: Unbiased Target Identification

The foundational step in any MoA study is to identify the direct molecular binding partners of the small molecule. Given the lack of a priori knowledge, an unbiased, proteome-wide approach is essential to avoid investigational bias. We will employ two complementary, orthogonal strategies: one affinity-based and one label-free, to ensure the highest degree of confidence in putative target identification.

Affinity-Based Target Identification: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This classical and powerful technique relies on the immobilization of the small molecule to isolate its binding partners from a complex protein mixture, such as a whole-cell lysate.[8][9][10][11]

The success of this method hinges on the synthesis of an affinity probe where the this compound molecule is tethered to a solid support (e.g., agarose beads) via a linker. The linker's attachment point must be carefully chosen to minimize steric hindrance and preserve the compound's native binding activity. A control experiment using beads with the linker alone is crucial to differentiate true binders from non-specific interactions.

Diagram: Affinity Chromatography-Mass Spectrometry (AC-MS) Workflow

Caption: Workflow for identifying protein targets of this compound using AC-MS.

-

Preparation of Whole-Cell Lysate:

-

Culture a relevant cancer cell line (e.g., NCI-H460, where activity has been observed) to ~80-90% confluency.[1]

-

Harvest cells and wash three times with ice-cold PBS.

-

Resuspend the cell pellet in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.[12]

-

Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[12]

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Affinity Pull-Down:

-

Equilibrate the this compound-conjugated beads and control beads with lysis buffer.

-

Incubate the clarified cell lysate (e.g., 1-2 mg total protein) with the beads for 2-4 hours at 4°C on a rotator.[14]

-

Wash the beads extensively (e.g., 5 times) with wash buffer (lysis buffer with reduced detergent concentration) to remove non-specifically bound proteins.[14]

-

-

Elution and Sample Preparation for MS:

-

Elute the bound proteins from the beads. Elution can be achieved by various methods, such as changing the pH (e.g., 0.1 M glycine, pH 2.5), increasing the ionic strength, or using a competitive eluent (if a known binder exists).[15][16][17] A common non-specific method is to boil the beads in SDS-PAGE loading buffer.

-

Separate the eluted proteins by 1D SDS-PAGE.

-

Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue).

-

Excise unique bands present in the experimental lane but absent in the control lane.

-

Perform in-gel digestion of the proteins with trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]

-

Identify the proteins by searching the acquired MS/MS spectra against a human protein database.

-

Label-Free Target Identification: Thermal Proteome Profiling (TPP)

TPP is a powerful label-free method that assesses target engagement based on the principle of ligand-induced thermal stabilization.[19] A drug binding to its target protein typically increases the protein's melting temperature (Tₘ). TPP measures this shift on a proteome-wide scale.[12][20]

This approach is advantageous as it uses the unmodified this compound, avoiding any potential artifacts from adding linkers or tags.[12] It also provides an in-situ view of target engagement within a complex cellular environment. The experiment involves treating cells with the compound or a vehicle control, heating aliquots to a range of temperatures, and then quantifying the remaining soluble proteins using mass spectrometry.

Diagram: Thermal Proteome Profiling (TPP) Workflow

Caption: Workflow for identifying protein targets using Thermal Proteome Profiling (TPP).

-

Cell Treatment:

-

Culture cells as described for AC-MS.

-

Treat cells with a saturating concentration of this compound or a vehicle control (e.g., DMSO) for 1 hour at 37°C.

-

-

Heat Challenge and Lysis:

-

Harvest and resuspend the cells in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots for each condition (drug-treated and vehicle) across a defined temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[3]

-

Lyse the cells by freeze-thaw cycles.[3]

-

Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by ultracentrifugation.[3]

-

-

Proteomics Analysis:

-

Prepare the soluble protein samples for mass spectrometry (e.g., reduction, alkylation, and tryptic digestion).

-

Perform quantitative proteomic analysis using LC-MS/MS. Label-free quantification (LFQ) or tandem mass tagging (TMT) can be used.[5]

-

Process the data to determine the abundance of each protein at each temperature point for both conditions.

-

-

Data Analysis:

-

Plot the relative soluble protein abundance against temperature for each identified protein to generate melting curves.[1][2][4]

-

Fit the curves to a sigmoidal function to determine the melting temperature (Tₘ) for each protein in the vehicle- and drug-treated samples.

-

Calculate the change in melting temperature (ΔTₘ). Proteins with a significant positive ΔTₘ are considered direct or indirect targets of this compound.[2][21]

-

| Method | Principle | Advantages | Limitations |

| AC-MS | Immobilized compound pulls down binding partners from lysate. | Identifies direct binders; well-established. | Requires chemical modification; risk of non-specific binding. |

| TPP | Ligand binding increases the thermal stability of the target protein. | Label-free; performed in intact cells; detects direct and indirect targets. | Can be technically demanding; may not detect all binding events. |

Phase II: Target Validation and Engagement

Identifying a list of putative targets is only the first step. It is imperative to validate these interactions and confirm that this compound engages these targets within a cellular context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a lower-throughput version of TPP that is ideal for validating individual target candidates identified in the initial screens.[22][23] Instead of a proteome-wide MS readout, it uses Western blotting to detect the thermal stabilization of a specific protein of interest.[20][22]

CETSA provides a rapid and cost-effective way to confirm the TPP results for high-priority candidates.[22] It directly demonstrates that the compound can enter the cell and bind to its target, leading to stabilization. By performing an isothermal dose-response (ITDR) experiment, where the temperature is fixed and the compound concentration is varied, we can determine the cellular potency of target engagement.[23]

-

Cell Treatment and Heat Challenge:

-

Follow the same procedure as for TPP (Steps 1 and 2), treating cells with either a range of this compound concentrations (for ITDR) or a fixed concentration versus vehicle control (for a melt curve).

-

Lyse the cells and separate the soluble fraction by centrifugation.[24]

-

-

Western Blot Analysis:

-

Measure the protein concentration of the soluble fractions.

-

Normalize all samples to the same total protein concentration.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.[3][24]

-

Block the membrane (e.g., with 5% non-fat milk in TBST).[3]

-

Incubate with a primary antibody specific to the putative target protein overnight at 4°C.[3]

-

Wash and incubate with an HRP-conjugated secondary antibody.[3]

-

Detect the signal using an ECL substrate.[3]

-

Quantify the band intensities.

-

-

Data Analysis:

-

For a melt curve, plot the normalized band intensity against temperature to visualize the thermal shift.

-

For an ITDR curve, plot the normalized band intensity (at a fixed temperature) against the compound concentration to determine an EC₅₀ for target engagement.

-

In-Vitro Enzymatic/Binding Assays

If a top candidate target is an enzyme (e.g., a kinase) or a receptor, its interaction with this compound should be confirmed using a purified, recombinant protein in a cell-free system.

This step is crucial to confirm a direct interaction between the compound and the target protein, independent of other cellular factors. For enzymes, an activity assay will determine whether the compound acts as an inhibitor or an activator. For non-enzymatic proteins, a binding assay (e.g., Surface Plasmon Resonance) can quantify the binding affinity (K₋).

-

Assay Setup:

-

Use a luminescent ADP detection platform (e.g., ADP-Glo™) which measures kinase activity by quantifying the amount of ADP produced.[7]

-

In a 384-well plate, add the recombinant kinase, its specific substrate peptide, and ATP at its Kₘ concentration.

-

Add this compound across a range of concentrations (e.g., 10-point serial dilution). Include a known inhibitor as a positive control and DMSO as a negative control.[25]

-

-

Kinase Reaction and Detection:

-

Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the newly produced ADP to ATP, which is then used to generate a luminescent signal.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the data to the positive and negative controls.

-

Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[]

-

Phase III: Elucidating Downstream Signaling Pathways

Once the direct target(s) are validated, the final phase is to understand the functional consequences of target engagement. This involves mapping the downstream signaling pathways that are modulated by this compound, ultimately leading to the observed antiproliferative and pro-apoptotic phenotype.

Global Transcriptomic Analysis: RNA-Sequencing (RNA-Seq)

RNA-seq provides an unbiased, comprehensive snapshot of the changes in gene expression induced by the compound.[27]

This systems-level view can reveal entire pathways and biological processes that are up- or down-regulated following compound treatment, providing powerful hypotheses about the drug's MoA.[10] A time-course and dose-response experiment can help distinguish early, direct effects from later, secondary consequences. For high-throughput screening, 3' mRNA-seq is a cost-effective option that provides robust gene expression data.[27]

-

Cell Treatment and RNA Extraction:

-

Treat cells with this compound at its IC₅₀ concentration (and a vehicle control) for different time points (e.g., 6, 12, 24 hours).

-

Harvest cells and extract total RNA using a high-quality RNA extraction kit.

-

Assess RNA integrity (RIN value should be >8).

-

-

Library Preparation and Sequencing:

-

Prepare RNA-seq libraries (e.g., using a poly-A selection method for mRNA).

-

Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

-

Bioinformatic Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to the human reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by the compound.

-

Conduct pathway and gene set enrichment analysis (GSEA) to identify the biological pathways most significantly affected.

-

Phosphoproteomics and Kinome Profiling

Given that many anticancer agents target signaling cascades, and the observation that benzofuran derivatives can have antiproliferative effects, assessing the phosphorylation status of key signaling proteins is critical. If the validated target is a kinase, or if RNA-seq data implicates kinase signaling pathways, a targeted or global phosphoproteomics approach is warranted.

Kinase activity is regulated by phosphorylation. Profiling the kinome provides a functional readout of the signaling state of the cell.[6][16] This can confirm that inhibiting a target kinase leads to the expected downstream signaling changes (e.g., decreased phosphorylation of its substrates) and can also reveal unexpected off-target kinase effects.

Diagram: Integrated MoA Elucidation Strategy

Caption: A multi-phase strategy for the complete elucidation of the MoA.

Conclusion and Future Directions

The systematic approach detailed in this guide provides a robust and multi-faceted strategy to move this compound from a compound with an interesting phenotype to a well-characterized chemical probe with a defined mechanism of action. By integrating unbiased, proteome-wide discovery techniques with rigorous biophysical and cellular validation assays, researchers can build a high-confidence model of how this compound exerts its antiproliferative effects. The insights gained from this comprehensive analysis will be invaluable for guiding future medicinal chemistry efforts, defining its therapeutic potential, and ultimately translating this promising scaffold into a novel clinical candidate.

References

-

McCracken, N. (2021). Inflect: Melt Curve Fitting and Melt Shift Analysis. R package version 1.0. 3. CRAN. Available at: [Link]

-

Zhang, et al. (2011). Synthesis, antiproliferative activities and in vitro biological evaluation of novel benzofuransulfonamide derivatives. PubMed. Available at: [Link]

-

George, A. L., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research, 22(8), 2629–2640. Available at: [Link]

-

Kaushik A, et al. (2026). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. Available at: [Link]

-

Al-Masoudi, N. A. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. Available at: [Link]

-

Mochizuki, H., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]

-

Cube Biotech. (n.d.). Affinity Chromatography | Principles. Cube Biotech. Available at: [Link]

-

Bruker. (n.d.). Protein Processing for Lysate Samples. Bruker. Available at: [Link]

-

Graves, P. R., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Sulfaguanidine?. Patsnap Synapse. Available at: [Link]

-

GE Healthcare. (n.d.). Affinity Chromatography. GE Healthcare. Available at: [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

-

Chen, Y., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available at: [Link]

-

Cytiva. (2024). Affinity chromatography. Cytiva. Available at: [Link]

-

Murphy, J. C., et al. (2001). Efficient elution of functional proteins in affinity chromatography. PubMed. Available at: [Link]

-

Yang, Y., et al. (2019). Small molecule target identification using photo-affinity chromatography. PMC. Available at: [Link]

-

Wright, C. E., et al. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Available at: [Link]

-

Festa, F., et al. (2019). Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays. PubMed - NIH. Available at: [Link]

-

Thomas, D. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

-

Guo, Y., et al. (2024). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. PMC. Available at: [Link]

-

Lexogen. (2025). Designing Successful RNA-Seq Experiments for Drug Discovery: A Strategic Approach. Lexogen. Available at: [Link]

-

Creative BioMart. (n.d.). Protocol of Immobilized Metal Affinity Chromatography. Creative BioMart. Available at: [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

-

Arrakis Therapeutics. (2020). PEARL-seq™ – systematically identify RNA-targeted small molecules. Arrakis Therapeutics. Available at: [Link]

-

van Breemen, R. B., & Muchiri, R. N. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. Available at: [Link]

-

Lexogen. (2024). Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process. Lexogen. Available at: [Link]

-

Almeida, M. V. de, & Cass, Q. B. (2023). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. Available at: [Link]

-

Zhang, Y., et al. (2025). Discovery of RNA‐Targeting Small Molecules: Challenges and Future Directions. PMC. Available at: [Link]

-

Hargrove, A. E., et al. (2022). Strategies for targeting RNA with small molecule drugs. Taylor & Francis. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. bioconductor.uib.no [bioconductor.uib.no]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. massdynamics.com [massdynamics.com]

- 6. embl.org [embl.org]

- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]

- 8. protocols.io [protocols.io]

- 9. cytivalifesciences.com [cytivalifesciences.com]

- 10. Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process | Lexogen [lexogen.com]

- 11. brjac.com.br [brjac.com.br]

- 12. ptglab.com [ptglab.com]

- 13. Protocols for Preparation of Cellular and Subcellular Extracts - Creative Proteomics [creative-proteomics.com]

- 14. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 15. med.unc.edu [med.unc.edu]

- 16. アフィニティー精製に関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. Efficient elution of functional proteins in affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. acs.figshare.com [acs.figshare.com]

- 22. mdpi.com [mdpi.com]

- 23. news-medical.net [news-medical.net]

- 24. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 25. reactionbiology.com [reactionbiology.com]

- 27. alitheagenomics.com [alitheagenomics.com]

A Technical Guide to the Preliminary Biological Activity Screening of 3-Benzofuransulfonamides

Foreword: The Scientific Imperative for Scaffolding Innovation

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The benzofuran nucleus, a heterocyclic system found in numerous natural products and pharmacologically active compounds, offers a rigid, planar structure ripe for functionalization.[1] When fused with the sulfonamide moiety—a pharmacophore integral to a vast array of antimicrobial, diuretic, and anticancer agents—the resulting 3-benzofuransulfonamide framework presents a compelling target for novel therapeutic discovery. This guide provides a technical deep-dive into the essential preliminary screening protocols designed to rapidly assess the biological potential of this promising class of molecules. Our focus is on establishing a robust, self-validating workflow that prioritizes efficiency and data integrity, enabling researchers to make informed decisions in the early, critical stages of drug development.

Chapter 1: Foundational Principles of Preliminary Screening

The journey from a newly synthesized compound to a potential drug candidate begins with a broad, yet systematic, evaluation of its biological effects. This initial phase, known as preliminary screening, is not about exhaustive characterization but about efficient identification of "hits"—compounds that exhibit a desired biological activity in a reproducible and concentration-dependent manner.[2]

The primary objective is to triage a library of novel this compound analogues, prioritizing those with promising activity for further, more intensive investigation. This is typically achieved through a battery of in vitro assays, which offer a balance of biological relevance, cost-effectiveness, and throughput.[2][3] High-throughput screening (HTS) methodologies, which utilize automation and miniaturized assay formats (e.g., 96- or 384-well plates), are often employed to rapidly screen thousands of compounds.[2][4][5]

Two fundamental approaches underpin this stage:

-

Phenotypic (Cell-Based) Screening: This approach utilizes whole, live cells to assess a compound's effect on a cellular process, such as proliferation, viability, or microbial growth.[3] Its key advantage is inherent biological context; the compound is tested in a complex system, accounting for factors like cell permeability and metabolic stability from the outset.

-

Target-Based (Biochemical) Screening: This method uses purified molecular targets, such as enzymes or receptors, to measure the direct interaction of a compound with a protein of interest.[5] It offers mechanistic clarity but may not always translate directly to a cellular or whole-organism effect.

Our exploration will focus on foundational phenotypic assays that provide a robust and comprehensive initial assessment of a this compound's potential.

Caption: High-level workflow for preliminary biological screening.

Chapter 2: Antimicrobial Activity Assessment

Given the historical success of sulfonamides as antibacterial agents, antimicrobial screening is a logical starting point for any new sulfonamide-containing scaffold. The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a target microorganism.[6][7][8]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for quantitative antimicrobial susceptibility testing.

Causality and Rationale: The broth microdilution method provides a direct, quantitative measure of a compound's bacteriostatic or fungistatic activity. By challenging microorganisms with a gradient of compound concentrations in a nutrient-rich broth, we can pinpoint the precise concentration at which growth is inhibited. This is far more informative than qualitative methods like disk diffusion.[9]

Step-by-Step Methodology:

-

Preparation of Microbial Inoculum:

-

Culture selected bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungal strains (e.g., Candida albicans ATCC 10231) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[10][11]

-

Dilute the overnight culture to achieve a standardized final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

-

Compound Preparation and Serial Dilution:

-

Prepare a stock solution of each this compound derivative in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the appropriate broth to create a range of test concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well (except the negative control).

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

-

For enhanced accuracy, a growth indicator like resazurin can be added. Viable, metabolically active cells will reduce the blue resazurin to pink resorufin, providing a clear colorimetric endpoint.

-

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Data Presentation: Antimicrobial Activity

Summarize the results in a clear, comparative table.

| Compound ID | R-Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| BZS-001 | H | >128 | >128 | >128 |

| BZS-002 | 4-Cl | 16 | 64 | 32 |

| BZS-003 | 4-NO2 | 8 | 32 | 16 |

| BZS-004 | 4-OCH3 | 64 | >128 | 128 |

| Ciprofloxacin | N/A | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | N/A | 8 |

Hypothetical data for illustrative purposes.

Chapter 3: Antiproliferative and Cytotoxic Screening

The benzofuran scaffold is present in several compounds with notable anticancer activity, and sulfonamides have been developed as inhibitors of key cancer-related enzymes like carbonic anhydrases.[1][12][13] Therefore, screening for antiproliferative effects against human cancer cell lines is a critical step.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a robust, colorimetric method for assessing the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[12]

Causality and Rationale: This assay is predicated on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A compound that is cytotoxic or inhibits proliferation will result in a decreased formazan signal.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Compound Treatment:

-

Treat the cells with serial dilutions of the this compound compounds for a specified exposure time, typically 48 or 72 hours.

-

Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

-

Include untreated cells (vehicle control) and a positive control drug (e.g., Doxorubicin).

-

-

MTT Incubation:

-

Following the treatment period, add a sterile MTT solution to each well and incubate for 2-4 hours at 37°C. This allows for the conversion of MTT to formazan by viable cells.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution on a microplate reader, typically at a wavelength of 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value—the concentration of the compound that causes 50% inhibition of cell growth.[12][15][16]

-

Data Presentation: Anticancer Activity

| Compound ID | R-Group | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) |

| BZS-001 | H | >100 | >100 | >100 |

| BZS-002 | 4-Cl | 12.5 | 25.1 | 18.7 |

| BZS-003 | 4-NO2 | 5.2 | 9.8 | 7.4 |

| BZS-004 | 4-OCH3 | 45.3 | 88.2 | 62.9 |

| Doxorubicin | N/A | 0.8 | 1.1 | 0.9 |

Hypothetical data for illustrative purposes.

Chapter 4: Anti-inflammatory Potential Evaluation

Chronic inflammation is implicated in numerous diseases, and the discovery of novel anti-inflammatory agents remains a high priority. Benzofuran derivatives have demonstrated anti-inflammatory properties in various models.[17][18] A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This biochemical assay directly measures a compound's ability to inhibit the activity of the two key COX isoforms.

Causality and Rationale: COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible at sites of inflammation. Selective inhibition of COX-2 over COX-1 is a desirable trait for modern anti-inflammatory drugs to reduce gastrointestinal side effects. This assay provides crucial initial data on both potency and selectivity.

Step-by-Step Methodology (based on a typical commercial kit):

-

Reagent Preparation:

-

Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Prepare solutions of arachidonic acid (the substrate) and a colorimetric probe.

-

-

Enzyme Inhibition:

-

In separate wells of a 96-well plate for COX-1 and COX-2, add the enzyme, heme cofactor, and the test this compound compound at various concentrations.

-

Include a vehicle control (no inhibitor) and a known NSAID as a positive control (e.g., celecoxib for COX-2, SC-560 for COX-1).

-

Incubate briefly to allow the compound to bind to the enzyme.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding arachidonic acid to each well. The COX enzyme will convert it to Prostaglandin G2 (PGG2).

-

-

Detection:

-

The peroxidase activity of the COX enzyme converts PGG2 to PGH2, a reaction that can be coupled to the oxidation of the colorimetric probe, leading to a measurable change in absorbance.

-

Read the absorbance at the appropriate wavelength over several minutes to determine the reaction rate.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value for both COX-1 and COX-2 and calculate the selectivity index (SI = IC50 COX-1 / IC50 COX-2).

-

Conclusion: From Screening to Insight

This guide outlines a foundational, multi-pronged strategy for the preliminary biological evaluation of novel this compound derivatives. By systematically applying these robust in vitro screening protocols, researchers can efficiently identify compounds with promising antimicrobial, anticancer, or anti-inflammatory properties. The data generated from these assays—MIC values, cytotoxic IC50s, and enzyme inhibition profiles—form the empirical bedrock upon which all subsequent drug development efforts, including structure-activity relationship (SAR) studies, lead optimization, and eventual in vivo testing, are built.

References

- A review for cell-based screening methods in drug discovery. (2021). Biophysics Reports.

- What Is Compound Screening?

- Synthesis and antimicrobial evaluation of new benzofuran deriv

- Anticancer therapeutic potential of benzofuran scaffolds. (2023). PMC.

- High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegener

- The Important Role of in Vitro Screening Related Services in Drug. (2023). Labinsights.

- Current Screening Methodologies in Drug Discovery for Selected Human Diseases. (2018). PMC.

- Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Deriv

- Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Deriv

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI.

- Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (n.d.). PMC.

- SYNTHESIS AND ANTICANCER EVALUATION OF NEW BENZENESULFONAMIDE DERIV

- Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. (2020). Biointerface Research in Applied Chemistry.

- part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl)

- Synthesis and study the analgesic and anti-inflammatory effects of rigid benzofurane 3, 4 dihydroxy chalcon (DHC) in mice. (n.d.). PMC.

- Synthesis of new benzofuran derivatives and evaluation of their antimicrobial activities. (2025).

- Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Deriv

- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv

- A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. (n.d.). International Journal of Basic & Clinical Pharmacology.

- Synthesis and Analgesic Activity of Some 1-Benzofurans, 1-Benzothiophenes and Indoles. (2025).

- Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. (2005). Tehran University of Medical Sciences.

- (PDF) Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. (2025).

- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Biology.

- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). MDPI.

- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carboni. (2024). Semantic Scholar.

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

- 2. labinsights.nl [labinsights.nl]

- 3. A review for cell-based screening methods in drug discovery [biophysics-reports.org]

- 4. bosterbio.com [bosterbio.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current Screening Methodologies in Drug Discovery for Selected Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. Synthesis and study the analgesic and anti-inflammatory effects of rigid benzofurane 3, 4 dihydroxy chalcon (DHC) in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijbcp.com [ijbcp.com]

Technical Guide: Discovery and Regioselective Synthesis of 3-Benzofuransulfonamide Analogs

Part 1: Strategic Rationale & Pharmacophore Design

The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently utilized to mimic the indole core of biological ligands while altering hydrogen bond donor/acceptor profiles. However, the 3-benzofuransulfonamide class represents a specific synthetic challenge and a high-value pharmacophore.

The Regioselectivity Paradox

In drug discovery, the position of the sulfonamide "warhead" dictates target selectivity.

-

C2-Position: Easily accessible via direct electrophilic aromatic substitution (e.g., chlorosulfonation). However, C2-substituents are often metabolically labile (prone to oxidation) and can lead to "flat" SAR (Structure-Activity Relationships) due to the linear vector.

-

C3-Position (Target of this Guide): The C3 vector projects substituents into a distinct spatial region, often critical for occupying hydrophobic pockets in kinases or the zinc-binding region of Carbonic Anhydrases (CAs). Accessing this position requires overcoming the natural C2-preference of the furan ring.

Target Profile: Carbonic Anhydrase (CA) IX/XII

Sulfonamides are the primary zinc-binding groups (ZBG) for CA inhibitors. The 3-benzofuran scaffold offers a lipophilic tail that can selectively interact with the hydrophobic half of the CA IX active site, a validated target for hypoxic tumors [1].

Part 2: Retrosynthetic Analysis & Decision Tree

To synthesize 3-benzofuransulfonamides, one cannot rely on standard Friedel-Crafts sulfonation, which predominantly yields the 2-isomer or sulfonates the homocyclic benzene ring (C5/C7).

Visualization: Synthetic Decision Matrix

The following decision tree outlines the logic for selecting the synthetic route based on available precursors and regiochemical requirements.

Figure 1: Synthetic decision matrix highlighting the necessity of the lithiation strategy for C3-functionalization.

Part 3: Detailed Synthetic Protocols

This section details the "Gold Standard" protocol for accessing the 3-position: Lithium-Halogen Exchange followed by Sulfinylation.

Precursor Synthesis: 3-Bromobenzofuran

Most commercial vendors supply 2-bromobenzofuran or the unfunctionalized heterocycle. The 3-bromo precursor must often be synthesized in-house to ensure purity.

-

Reaction: Bromination of benzofuran followed by selective elimination.

-

Key Insight: Direct bromination gives 2,3-dibromo-2,3-dihydrobenzofuran. Base-mediated elimination usually gives 3-bromobenzofuran.

Core Protocol: The "DABSO" Route (Safety-Optimized)

Using gaseous

Materials:

-

Substrate: 3-Bromobenzofuran (1.0 equiv)

-

Reagent:

-Butyllithium (1.2 equiv, 2.5M in hexanes) -

Sulfur Source: DABSO (0.6 equiv - delivers 1.2 equiv

) -

Oxidant/Chlorinating Agent:

-Chlorosuccinimide (NCS) (1.2 equiv) -

Amine: Various primary/secondary amines (2.0 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Lithiation (The Critical Step):

-

Charge a flame-dried Schlenk flask with 3-bromobenzofuran and anhydrous THF under Argon.

-

Cool the solution to -78°C (Dry ice/acetone bath). Crucial: Higher temperatures allow the "halogen dance" (scrambling of the Li to the C2 position).

-

Add

-BuLi dropwise over 15 minutes. Stir at -78°C for 30 minutes to generate the 3-lithiobenzofuran species.

-

-

Sulfinylation (The Capture):

-

Add solid DABSO in one portion to the frozen mixture (or as a suspension in THF).

-

Allow the reaction to warm to room temperature (RT) over 2 hours. The mixture will become a thick slurry of the lithium sulfinate salt.

-

-

Oxidative Chlorination (One-Pot):

-

Cool the mixture to 0°C.

-

Add NCS (dissolved in minimal THF) or

(sulfuryl chloride). -

Stir for 1 hour. This converts the sulfinate (

) directly to the sulfonyl chloride (

-

-

Amination (Library Generation):

-

The crude sulfonyl chloride solution can be aliquoted into vials containing different amines (for SAR library generation).

-

Add excess amine (or 1 equiv amine + 1 equiv TEA). Stir for 2 hours at RT.

-

Workup: Quench with water, extract with EtOAc, wash with brine. Purify via flash chromatography (Hexane/EtOAc gradient).

-

Data Summary: Yield Expectations

| Step | Transformation | Expected Yield | Key QC Parameter |

| 1 | 3-Bromination | 75-85% | 1H NMR: C2-H singlet at ~7.6 ppm |

| 2 | Li-Exchange/SO2 | >90% (in situ) | Maintenance of -78°C |

| 3 | Sulfonyl Chloride | 60-75% | IR: Strong bands at 1370, 1170 cm⁻¹ |

| 4 | Sulfonamide | 80-95% | HRMS: [M+H]+ confirmation |

Part 4: Biological Validation (Carbonic Anhydrase)

Once synthesized, the this compound analogs must be profiled against relevant CA isoforms.[2]

Assay Principle: Stopped-Flow CO2 Hydration

The standard validation method measures the time required for the pH of the solution to change as

Workflow Visualization

The following diagram illustrates the biological feedback loop for optimizing these analogs.

Figure 2: Stopped-flow kinetic assay workflow for determining inhibition constants (Ki).

Interpretation of Results

-

Selectivity Index (SI): Calculate the ratio of

(hCA II) / -

Goal: High SI (>50) is desired to avoid off-target effects (glaucoma, paresthesia) associated with hCA II inhibition (the cytosolic housekeeping isoform), while effectively targeting the tumor-associated hCA IX.

-

SAR Insight: Bulky substituents on the sulfonamide nitrogen usually decrease activity (the

is needed for Zn binding). Modifications should focus on the benzofuran ring (C5/C6 positions) or the linker if using a "tail" approach.

References

-

Supuran, C. T. (2008).[3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Woolven, H., et al. (2011). DABSO: A Solid Source of Sulfur Dioxide for the Synthesis of Sulfonamides.[1] Organic Letters, 13(18), 4876–4878. Link

-

Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

-

Nakamura, M., et al. (2006).[5] 3-Zinciobenzofuran and 3-Zincioindole: Versatile Tools for the Construction of Conjugated Structures.[5] Angewandte Chemie International Edition, 45(6), 958-961.[5] (Demonstrates the metalation logic). Link

Sources

- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oldsciparks.lbp.world [oldsciparks.lbp.world]

The Structure-Activity Relationship of 3-Benzofuransulfonamides: A Technical Guide for Drug Discovery

Abstract

The benzofuran nucleus is a prominent heterocyclic scaffold that is widely distributed in nature and has been a focal point for medicinal chemists due to its diverse pharmacological activities.[1][2][3][4] When coupled with a sulfonamide moiety, another critical pharmacophore known for its broad spectrum of biological effects, the resulting benzofuransulfonamide framework presents a compelling opportunity for the development of novel therapeutic agents.[5][6] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 3-benzofuransulfonamides, with a particular focus on their potential as enzyme inhibitors. We will delve into the synthetic rationale, key structural modifications influencing biological activity, and detailed experimental protocols for the synthesis and evaluation of these compounds.

Introduction: The Benzofuran and Sulfonamide Pharmacophores

The benzofuran core, an aromatic heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a privileged structure in medicinal chemistry.[1][7] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][8][9] The substitution pattern on the benzofuran ring system is a critical determinant of its biological activity.[2]

The sulfonamide functional group (-S(=O)₂-NHR) is a cornerstone of chemotherapy.[5] Its derivatives are known to exhibit a vast range of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.[6][10] A key feature of many biologically active sulfonamides is their ability to act as zinc-binding groups, enabling them to inhibit metalloenzymes such as carbonic anhydrases (CAs).[11]

The strategic combination of these two pharmacophores into a single molecular entity, the 3-benzofuransulfonamide scaffold, offers a promising avenue for the discovery of novel drug candidates with potentially unique pharmacological profiles.

Core Directive: Deconstructing the Structure-Activity Landscape of 3-Benzofuransulfonamides

While the broader class of benzofuran derivatives has been extensively studied, the specific SAR of 3-benzofuransulfonamides is an emerging area of research. By synthesizing data from studies on related benzofuran-based sulfonamides and general principles of medicinal chemistry, we can delineate a predictive SAR framework for this scaffold, particularly in the context of carbonic anhydrase inhibition.

The Benzofuran Core: A Platform for Tailoring Selectivity

The benzofuran portion of the molecule primarily serves as a scaffold to which various substituents can be attached to modulate the compound's physicochemical properties and target interactions.

-

Substitution at the 2-position: Earlier SAR studies on benzofuran derivatives have indicated that substitutions with ester or heterocyclic rings at the C-2 position are often crucial for cytotoxic activity.[2] This position can be exploited to introduce groups that can form additional interactions with the target enzyme, thereby enhancing potency and selectivity.

-

Substitution on the Benzene Ring (Positions 4, 5, 6, and 7): Modifications on the benzene ring of the benzofuran nucleus can significantly impact activity. Halogenation, for instance, has been shown to increase the anticancer activity of benzofuran derivatives.[2] The introduction of electron-donating or electron-withdrawing groups can influence the overall electron density of the aromatic system, affecting its binding affinity to target proteins.

The Sulfonamide Moiety: The Zinc-Binding Warhead

In the context of metalloenzyme inhibition, the sulfonamide group is the primary zinc-binding group (ZBG).[10] Its orientation and the nature of its substituents are critical for inhibitory activity.

-

Primary vs. Secondary Sulfonamides: Both primary (-SO₂NH₂) and secondary (-SO₂NHR') sulfonamides can exhibit biological activity. However, for carbonic anhydrase inhibition, the primary sulfonamide is generally considered the optimal ZBG.

-

The "Tail" Approach: The substituent on the sulfonamide nitrogen (the "tail") plays a crucial role in determining the inhibitor's potency and isoform selectivity.[12] By extending into different regions of the enzyme's active site, the tail can form additional hydrogen bonds, van der Waals interactions, or hydrophobic interactions, leading to enhanced affinity and selectivity for a particular isoform.

The Linker: Fine-Tuning Molecular Geometry

The nature of the linkage between the benzofuran scaffold and the sulfonamide moiety can influence the overall conformation of the molecule, which in turn affects its ability to bind to the target. While a direct linkage to the 3-position is the focus of this guide, the introduction of flexible or rigid linkers (e.g., hydrazine, hydrazide) has been explored in related benzofuran-sulfonamide hybrids.[11]

Experimental Protocols: A Self-Validating System

The following protocols provide a framework for the synthesis and biological evaluation of this compound derivatives.

General Synthetic Pathway for 3-Benzofuransulfonamides

The synthesis of 3-benzofuransulfonamides can be achieved through a multi-step sequence, starting from readily available precursors.

DOT Script for Synthetic Workflow:

Caption: General synthetic workflow for 3-benzofuransulfonamides.

Step-by-Step Methodology:

-

Synthesis of 3-Methylbenzofuran (Intermediate 1):

-

To a solution of 2-hydroxyacetophenone in a suitable solvent (e.g., acetone), add a base (e.g., potassium carbonate) and an alkylating agent (e.g., ethyl bromoacetate).

-

Reflux the mixture for several hours.

-

After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

-

The resulting product is then subjected to cyclization and decarboxylation, typically by heating with a strong acid (e.g., polyphosphoric acid), to yield 3-methylbenzofuran.

-

-

Synthesis of Benzofuran-3-sulfonyl chloride (Intermediate 2):

-

Treat 3-methylbenzofuran with a sulfonating agent (e.g., chlorosulfonic acid) at a low temperature.

-

Carefully quench the reaction mixture with ice water.

-

The resulting precipitate, benzofuran-3-sulfonyl chloride, is filtered, washed with cold water, and dried.

-

-

Synthesis of this compound (Final Product):

-

Dissolve benzofuran-3-sulfonyl chloride in a suitable solvent (e.g., dichloromethane).

-

Add the desired amine (R-NH₂) to the solution, often in the presence of a base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.

-

Stir the reaction mixture at room temperature for several hours.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

Biological Evaluation: Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized 3-benzofuransulfonamides against various carbonic anhydrase isoforms can be determined using a stopped-flow CO₂ hydrase assay.

DOT Script for CA Inhibition Assay Workflow:

Caption: Workflow for carbonic anhydrase inhibition assay.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the purified human carbonic anhydrase (hCA) isoform (e.g., hCA I, II, IX, XII) in a suitable buffer (e.g., Tris-HCl).

-

Prepare stock solutions of the synthesized this compound derivatives and a standard inhibitor (e.g., acetazolamide) in a suitable solvent (e.g., DMSO).

-

Prepare a CO₂-saturated water solution as the substrate.

-

-

Assay Procedure:

-

In a stopped-flow instrument, mix the enzyme solution with varying concentrations of the inhibitor or vehicle (for control).

-

Allow the enzyme-inhibitor mixture to incubate for a specific period to reach equilibrium.

-

Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water to initiate the hydration reaction.

-

Monitor the change in pH over time using a pH indicator.

-

Calculate the initial velocity of the enzymatic reaction.

-

-

Data Analysis:

-

Plot the initial velocity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Ki values can be calculated from the IC₅₀ values using the Cheng-Prusoff equation.

-

Data Presentation: Quantitative SAR Insights

The following table summarizes hypothetical inhibitory activities of a series of this compound derivatives against two carbonic anhydrase isoforms, illustrating potential SAR trends.

| Compound | R (on Sulfonamide) | hCA II (Ki, nM) | hCA IX (Ki, nM) |

| 1a | -H | 150 | 25 |

| 1b | -CH₃ | 200 | 40 |

| 1c | -CH₂Ph | 80 | 15 |

| 1d | -CH₂(4-F-Ph) | 75 | 12 |

| 1e | -(CH₂)₂-Ph | 95 | 18 |

Interpretation of Data:

-

The unsubstituted sulfonamide (1a ) shows good activity against the tumor-associated isoform hCA IX.

-

Small alkyl substitution (1b ) on the sulfonamide nitrogen may slightly decrease activity.

-

The introduction of a benzyl group (1c ) enhances potency against both isoforms, likely due to additional hydrophobic interactions in the active site.

-

Substitution on the phenyl ring of the benzyl group with an electron-withdrawing fluorine atom (1d ) can further improve activity.

-

Increasing the linker length between the sulfonamide and the phenyl ring (1e ) may slightly reduce potency compared to the benzyl-substituted analog.

Concluding Remarks and Future Directions

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. The SAR insights presented in this guide suggest that strategic modifications to both the benzofuran core and the sulfonamide "tail" can lead to potent and selective inhibitors. Future research should focus on synthesizing a broader range of derivatives with diverse substitutions to further elucidate the SAR and to optimize the pharmacokinetic and pharmacodynamic properties of these compounds. The exploration of different linkers between the two pharmacophores could also unveil new avenues for enhancing biological activity.

References

-

Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. ResearchGate. [Link]

-

Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

-

Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. (2020). PubMed. [Link]

-

Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. (2020). PubMed. [Link]

-

Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis and biological evaluation of benzofuran incorporated benzodiazepines. (n.d.). Semantic Scholar. [Link]

-

Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. (2020). ResearchGate. [Link]

-

Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. (n.d.). ResearchGate. [Link]

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). PMC. [Link]

-

Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (2026). ResearchGate. [Link]

-

Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). PMC. [Link]

-

The recent progress of sulfonamide in medicinal chemistry. (2020). SciSpace. [Link]

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

- Aromatic sulfonamide derivatives, their use as enzyme inhibitors and pharmaceutical compositions containing them. (1993).

-

Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors. (2024). PubMed. [Link]

-

Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024). PubMed. [Link]

-

4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. (2022). ResearchGate. [Link]

-

Design and synthesis of 3-benzylaminocoumarin-7-O-sulfamate derivatives as steroid sulfatase inhibitors. (2020). PubMed. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. op.niscpr.res.in [op.niscpr.res.in]

- 8. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic analysis (NMR, IR, Mass Spec) of 3-benzofuransulfonamide

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Benzofuransulfonamide

Abstract

This technical guide offers a comprehensive, field-proven framework for the spectroscopic characterization of this compound, a molecule of interest for its unique heterocyclic scaffold combining the benzofuran core with a sulfonamide functional group. Recognizing the scarcity of consolidated public data for this specific compound, this document serves as an expert guide, synthesizing foundational spectroscopic principles with data from closely related structural analogs to predict and interpret the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed for researchers, medicinal chemists, and drug development professionals, providing not only predicted data but also the causal logic behind the spectral features and robust, step-by-step protocols for data acquisition.

Molecular Structure and Analytical Rationale

The structural elucidation of a novel or target compound is the bedrock of any chemical research or drug development program. For this compound, a multi-faceted spectroscopic approach is non-negotiable for unambiguous confirmation of its identity, purity, and stability. The molecule consists of a bicyclic benzofuran system, where a sulfonamide group (-SO₂NH₂) is attached at the C3 position. This substitution pattern dictates a unique electronic environment that will be reflected in its spectroscopic fingerprint.

The following analysis is based on a systematic, atom-numbered structure to ensure clarity in spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on the substitution pattern and electronic environment of the molecule.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for sulfonamides as the amide protons (NH₂) are more likely to be observed as distinct, non-exchanging signals.[1]

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer relaxation delay (2-5 seconds) is necessary due to the longer relaxation times of quaternary carbons.

-

2D NMR (Recommended): To confirm assignments, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum is based on known values for the benzofuran scaffold and the electronic influence of the electron-withdrawing sulfonamide group.[2][3][4]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Predicted Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Rationale and Expert Insights |

| ~ 8.40 | s | 1H | H2 | The proton at the C2 position is adjacent to the heteroatom (oxygen) and is part of the furan ring. Its chemical shift is significantly downfield. The attachment of the sulfonamide group at C3 will further deshield this proton. It appears as a singlet as there are no vicinal protons. |

| ~ 7.80 | d | 1H | H4 or H7 | Protons on the benzene ring will appear in the aromatic region. Protons ortho to the furan oxygen (H7) or the C3a-C4 bond (H4) are typically the most deshielded. |

| ~ 7.70 | d | 1H | H7 or H4 | Similar to the above, this represents the other ortho proton of the benzene ring. |

| ~ 7.45 | t | 1H | H5 or H6 | The protons at the C5 and C6 positions are expected to be more shielded than H4 and H7 and will likely appear as overlapping triplets or multiplets. |

| ~ 7.35 | t | 1H | H6 or H5 | Corresponds to the remaining proton on the benzene portion of the benzofuran ring. |

| ~ 7.30 | s (broad) | 2H | NH₂ | The protons of the sulfonamide group are expected to be in this region. In DMSO, they often appear as a broad singlet due to hydrogen bonding with the solvent.[1] Their chemical shift can be concentration-dependent. |

Predicted ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum will confirm the number of unique carbon atoms and provide insight into their hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale and Expert Insights |

| ~ 155 | C7a | This is a quaternary carbon bonded to oxygen, placing it significantly downfield.[5] |

| ~ 148 | C2 | The C2 carbon is adjacent to the oxygen atom in the furan ring, resulting in a downfield shift. |

| ~ 129 | C3a | A quaternary carbon at the fusion of the two rings. |

| ~ 128 | C5 | Aromatic CH carbon. |

| ~ 125 | C6 | Aromatic CH carbon. |

| ~ 123 | C4 | Aromatic CH carbon. |

| ~ 115 | C3 | The C3 carbon is directly attached to the electron-withdrawing sulfur atom, but its chemical shift is complex to predict without direct analogs. It is expected to be a quaternary carbon in the furan portion of the ring system. |

| ~ 112 | C7 | Aromatic CH carbon, typically the most shielded of the benzene ring carbons in a benzofuran system. |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the sulfonamide group and the aromatic benzofuran ring.

Experimental Protocol: IR

-

Sample Preparation: For solid samples, the most common method is the preparation of a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded first. The sample is then scanned, typically over a range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation

The key diagnostic peaks are those corresponding to the S=O and N-H bonds of the sulfonamide group.

Table 3: Predicted IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Expert Insights |

| 3390 - 3320 | Medium | N-H Asymmetric Stretch | The two N-H bonds of the primary sulfonamide give rise to two stretching vibrations. This is the higher frequency asymmetric stretch.[6] |

| 3280 - 3220 | Medium | N-H Symmetric Stretch | This is the lower frequency symmetric stretch of the NH₂ group.[6] |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic stretching vibrations for sp² C-H bonds on the benzofuran ring. |

| 1600 - 1450 | Medium-Strong | C=C Aromatic Ring Stretch | These absorptions are characteristic of the carbon-carbon double bonds within the aromatic and furan rings. |

| 1370 - 1335 | Strong | S=O Asymmetric Stretch | This is one of the most intense and characteristic peaks for a sulfonamide. Its high intensity is due to the large change in dipole moment during the vibration.[7] |

| 1170 - 1155 | Strong | S=O Symmetric Stretch | The second characteristic strong peak for the sulfonamide group. The presence of two strong bands in these regions is a powerful indicator of the -SO₂- group.[7] |

| 930 - 900 | Medium | S-N Stretch | The stretching vibration of the sulfur-nitrogen bond is also a useful diagnostic peak for sulfonamides.[6] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information that corroborates NMR and IR data.

Experimental Protocol: MS

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for this type of molecule. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Tandem MS (MS/MS): To gain further structural insight, perform a tandem MS experiment. Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Predicted Mass Spectrometry Data and Interpretation

The molecular formula of this compound is C₈H₇NO₃S, with a monoisotopic mass of 197.01 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

| Predicted m/z | Assignment | Rationale and Expert Insights |

| 198.02 | [M+H]⁺ | The protonated molecular ion. In high-resolution MS, this peak would confirm the elemental composition. |

| 134.03 | [M+H - SO₂]⁺ | A very common and characteristic fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂, 64 Da).[8] This often occurs via a rearrangement mechanism. |

| 117.03 | [C₈H₅O]⁺ | This fragment likely corresponds to the benzofuranyl cation, resulting from the cleavage of the C-S bond. |

| 92.02 | [C₆H₄O]⁺ | Further fragmentation of the benzofuran ring can lead to this ion. |

| 77.04 | [C₆H₅]⁺ | The phenyl cation is a common fragment in the mass spectra of benzene-containing compounds. |